4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 6-bromohexanol to form a hexyl ether intermediate. This intermediate is then reacted with 4-(2-pyridyl)ethenylphenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s flexible structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The pyridine moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(pyridine-4-yl)ethenyl]benzoic acid: Shares a similar pyridine and benzoic acid structure but lacks the hexyl chain, affecting its flexibility and binding properties.
4-[(6-{4-[2-(Pyridin-4-yl)ethenyl]phenoxy}hexyl)oxy]benzoic acid: Exhibits unique properties due to the presence of the hexyl linker, which enhances its ability to form supramolecular assemblies.
Uniqueness
The presence of the hexyl chain in this compound distinguishes it from other similar compounds, providing greater flexibility and the ability to form complex supramolecular structures. This unique feature makes it particularly valuable in the study of liquid crystals and advanced materials .
Properties
CAS No. |
296278-89-2 |
---|---|
Molecular Formula |
C26H27NO4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[6-[4-(2-pyridin-4-ylethenyl)phenoxy]hexoxy]benzoic acid |
InChI |
InChI=1S/C26H27NO4/c28-26(29)23-9-13-25(14-10-23)31-20-4-2-1-3-19-30-24-11-7-21(8-12-24)5-6-22-15-17-27-18-16-22/h5-18H,1-4,19-20H2,(H,28,29) |
InChI Key |
WVQBZRVDHJAKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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